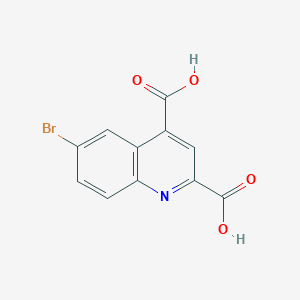

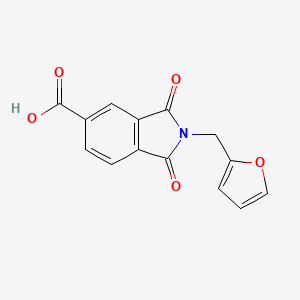

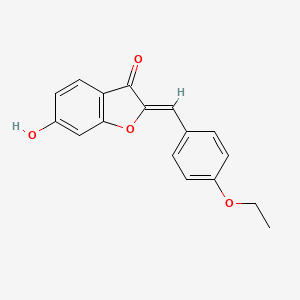

2-(3-Acetyl-1H-indol-1-YL)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

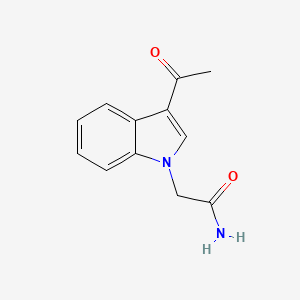

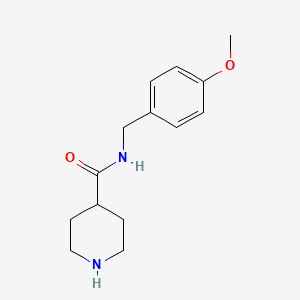

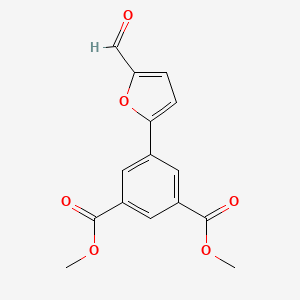

2-(3-Acetyl-1H-indol-1-YL)acetamide is a compound that falls within the broader class of indole-3-acetamides, which have been synthesized and studied for their potential pharmacological activities. These compounds are characterized by an indole core, a versatile scaffold that is present in many natural products and pharmaceuticals, and an acetamide group, which can influence the molecule's biological activity and solubility .

Synthesis Analysis

The synthesis of indole-3-acetamides involves the coupling of indole-3-acetic acid with various substituted anilines, using 1,1-carbonyldiimidazole as a coupling reagent . Another method for synthesizing unsymmetrical N-aryl-2,2-di(1H-indol-3-yl)acetamide derivatives includes regioselective Friedel-Crafts alkylation of N-aryl-2-hydroxy-2-(1H-indol-3-yl) acetamide derivatives with indoles, catalyzed by H2SO4 at room temperature . Additionally, the synthesis of related compounds such as 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl acetamide has been optimized using a straightforward route from unsubstituted indole .

Molecular Structure Analysis

The molecular structures of these synthesized indole-3-acetamides are elucidated using various spectroscopic techniques, including electron ionization-mass spectroscopy (EI-MS), 1H-NMR, 13C NMR, and high-resolution EI-MS (HREI-MS) . The crystal and molecular structure of related compounds, such as 2-[(1S,3S)-3-acetyl-2,2-dimethylcyclobutyl]-N-(p-tolyl)acetamide, has been determined by single-crystal X-ray diffraction analysis .

Chemical Reactions Analysis

Indole-3-acetamides can undergo various chemical reactions, including nucleophilic substitution reactions, as reported for N-2-(1-hydroxyindol-3-yl)ethylindole-3-acetamide derivatives . The reactivity properties of pharmacologically active compounds like 3-acetylindole and indole-3-acetamide have been investigated, providing insights into their chemical behavior .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole-3-acetamides are influenced by their molecular structure. The compounds exhibit a range of antihyperglycemic and antioxidant activities, with some showing good to moderate inhibition against α-amylase enzyme and good antioxidant potential in DPPH and ABTS assays . The antioxidant activity of 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives has also been evaluated using ferric reducing antioxidant power (FRAP) and DPPH methods . Theoretical studies, including density functional theory (DFT) calculations, have been used to investigate the electronic and optical properties of these compounds, as well as their potential pharmacological applicability .

Wissenschaftliche Forschungsanwendungen

Tubulin Inhibition and Antioxidant Properties

- Tubulin Inhibition : The compound 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl acetamide, related to 2-(3-Acetyl-1H-indol-1-YL)acetamide, has been identified as a potent tubulin inhibitor and is under preclinical development. This compound demonstrates potential in disrupting tubulin dynamics, a crucial process in cell division and cancer therapy (Knaack et al., 2001).

- Antioxidant Activity : A study synthesized N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives and evaluated their antioxidant properties. The results revealed significant antioxidant activity in various compounds, indicating potential in combating oxidative stress (Gopi & Dhanaraju, 2020).

Anti-inflammatory and Antiplasmodial Properties

- Anti-inflammatory Drug Development : An indole acetamide derivative showed promise as an anti-inflammatory agent through molecular docking analysis, which targeted cyclooxygenase domains. This suggests a potential application in the development of anti-inflammatory drugs (Al-Ostoot et al., 2020).

- Antiplasmodial Activity : N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides, similar in structure to 2-(3-Acetyl-1H-indol-1-YL)acetamide, were synthesized and evaluated for their antiplasmodial properties against Plasmodium falciparum. Some compounds demonstrated low toxicity and potential biological activity against malaria (Mphahlele et al., 2017).

Synthesis and Chemical Properties

- Facile Synthesis Techniques : Efficient methods have been developed for the synthesis of derivatives of 2-(3-Acetyl-1H-indol-1-YL)acetamide, showcasing the compound's versatility and potential for diverse applications in pharmacology and materials science (Zhou et al., 2016).

- Cytotoxic Agents Development : Novel 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide derivatives have been synthesized and showed cytotoxic activity against breast cancer cell lines, indicating potential use in cancer treatment (Modi et al., 2011).

Eigenschaften

IUPAC Name |

2-(3-acetylindol-1-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-8(15)10-6-14(7-12(13)16)11-5-3-2-4-9(10)11/h2-6H,7H2,1H3,(H2,13,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPJVBEMJTHHQFC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40359201 |

Source

|

| Record name | BAS 07211360 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40359201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Acetyl-1H-indol-1-YL)acetamide | |

CAS RN |

799264-84-9 |

Source

|

| Record name | BAS 07211360 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40359201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[2-Phenylvinyl]sulfonyl}piperidine-4-carboxylic acid](/img/structure/B1331800.png)

![1-[2-(4-Chloro-3,5-dimethyl-phenoxy)-ethyl]-piperazine](/img/structure/B1331817.png)

![3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid](/img/structure/B1331828.png)

![6-Bromo-4H-imidazo[4,5-b]pyridine](/img/structure/B1331835.png)

![4-allyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1331842.png)